molecular formula C8H17ClN2O2 B12337591 trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

Cat. No.: B12337591
M. Wt: 208.68 g/mol
InChI Key: RPOOMVSVQPMDGI-ZJLYAJKPSA-N
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Description

trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride: is a chemical compound with the molecular formula C8H17ClN2O2. It is known for its unique structure, which includes a cyclobutyl ring, an amino group, and a hydroxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride typically involves the following steps:

    Amination: The addition of an amino group to the cyclobutylated intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group may be oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of amines or amides.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis to introduce cyclobutyl and amino functionalities into target molecules.

Biology:

  • Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutyl ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Amino-4-cyclobutyl-2-hydroxybutanoic acid
  • 3-Amino-4-cyclobutyl-2-hydroxybutanamide
  • 3-Amino-4-cyclobutyl-2-hydroxybutanone

Comparison:

  • trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is unique due to the presence of the hydrochloride salt, which can influence its solubility and stability.
  • The cyclobutyl ring provides rigidity to the molecule, which can affect its interaction with biological targets compared to similar compounds without the ring structure.
  • The presence of both amino and hydroxy groups allows for versatile chemical reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

(2R,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H/t6-,7-;/m1./s1

InChI Key

RPOOMVSVQPMDGI-ZJLYAJKPSA-N

Isomeric SMILES

C1CC(C1)C[C@H]([C@H](C(=O)N)O)N.Cl

Canonical SMILES

C1CC(C1)CC(C(C(=O)N)O)N.Cl

Origin of Product

United States

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